6-(4-Methylphenoxy)nicotinaldehyde oxime

Physicochemical Properties Drug Design Medicinal Chemistry

6-(4-Methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9) is an aldoxime derivative of nicotinaldehyde, characterized by a 4-methylphenoxy (p-tolyloxy) substituent at the 6-position of the pyridine ring. This compound exists as the (E)-stereoisomer with the chemical formula C13H12N2O2 and a molecular weight of 228.25 g/mol.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 338966-91-9
Cat. No. B2724032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenoxy)nicotinaldehyde oxime
CAS338966-91-9
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NO
InChIInChI=1S/C13H12N2O2/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
InChIKeySKUYZBMELOBMFU-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylphenoxy)nicotinaldehyde Oxime (CAS 338966-91-9): A Defined Aldoxime Building Block for Specialized Synthesis


6-(4-Methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9) is an aldoxime derivative of nicotinaldehyde, characterized by a 4-methylphenoxy (p-tolyloxy) substituent at the 6-position of the pyridine ring [1]. This compound exists as the (E)-stereoisomer with the chemical formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. The molecule features a reactive oxime functional group capable of undergoing oxidation to nitrile oxides, dehydration to nitriles, and formation of O-substituted oxime ethers . As a synthetic intermediate, it serves as a versatile scaffold for constructing more complex heterocyclic systems and biologically active molecules, distinguishing it from simpler aldehydes or unsubstituted oximes that lack the steric and electronic contributions of the 4-methylphenoxy moiety .

Why Generic Substitution Fails: Functional and Structural Differentiation of 6-(4-Methylphenoxy)nicotinaldehyde Oxime


Generic substitution among 6-substituted nicotinaldehyde derivatives is not scientifically justified due to the distinct reactivity and physicochemical profiles conferred by the oxime functional group versus the aldehyde or O-alkylated oxime variants [1][2]. The oxime moiety introduces a hydrogen bond donor (HBD) and alters the hydrogen bond acceptor (HBA) count and topological polar surface area (TPSA) relative to the aldehyde precursor, directly impacting solubility, membrane permeability, and target interaction potential [1][2]. Furthermore, the oxime group's capacity for tautomerization and participation in metal chelation or enzyme active-site interactions differs fundamentally from that of the aldehyde or O-methyloxime, making each compound a distinct chemical entity with non-interchangeable biological and synthetic outcomes [3]. The quantitative evidence below establishes why 6-(4-Methylphenoxy)nicotinaldehyde oxime must be specified by CAS for reproducible research and industrial application.

Quantitative Differentiation: 6-(4-Methylphenoxy)nicotinaldehyde Oxime vs. Aldehyde and O-Methyloxime Analogs


Computed Physicochemical Property Comparison: 6-(4-Methylphenoxy)nicotinaldehyde Oxime vs. Aldehyde Precursor

The oxime derivative exhibits a higher topological polar surface area (TPSA) and an additional hydrogen bond donor (HBD) compared to the aldehyde precursor, directly influencing its solubility, permeability, and potential for intermolecular interactions [1][2].

Physicochemical Properties Drug Design Medicinal Chemistry

Computed Property Comparison: 6-(4-Methylphenoxy)nicotinaldehyde Oxime vs. O-Methyloxime Derivative

Compared to the O-methyloxime derivative, the parent oxime lacks the methoxy substituent, resulting in a lower molecular weight and altered lipophilicity (LogP), which can affect both synthetic accessibility and biological target engagement [1][2].

Physicochemical Properties Synthetic Intermediates Structure-Activity Relationship

Broad Biological Activity Potential of Oxime Ethers: Class-Level Inference for 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Oxime ethers, as a chemical class, have been documented to exhibit a range of biological activities including antibacterial, antifungal, anticancer, and herbicidal effects. The >C=N-O-R moiety present in 6-(4-Methylphenoxy)nicotinaldehyde oxime is a key pharmacophore contributing to these activities [1].

Antimicrobial Activity Anticancer Activity Oxime Ethers

High-Throughput Screening (HTS) Bioactivity Data: Evidence of Target Engagement Across Multiple Assays

6-(4-Methylphenoxy)nicotinaldehyde oxime has been evaluated in multiple high-throughput screening assays, demonstrating activity against targets including regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (MOR-1), ADAM17 protease, and muscarinic acetylcholine receptor M1 (CHRM1) .

High-Throughput Screening GPCR Protease Inhibition

Validated Application Scenarios for 6-(4-Methylphenoxy)nicotinaldehyde Oxime Based on Quantitative Differentiation


Medicinal Chemistry: Privileged Scaffold for Antimicrobial and Anticancer Lead Optimization

Given the established biological activity of oxime ethers as a class [1], 6-(4-Methylphenoxy)nicotinaldehyde oxime serves as a privileged starting scaffold for the design and synthesis of novel antimicrobial or anticancer agents. Its distinct physicochemical profile (XLogP3-AA: 2.8; TPSA: 54.7 Ų) relative to the aldehyde precursor provides a balanced lipophilicity and hydrogen-bonding capacity suitable for modulating membrane permeability and target binding [2].

Chemical Biology: Tool Compound for Investigating GPCR and Protease Signaling

High-throughput screening data indicates that 6-(4-Methylphenoxy)nicotinaldehyde oxime is active against several targets of therapeutic interest, including RGS4, MOR-1, ADAM17, and CHRM1 . This broad target engagement profile supports its use as a chemical tool for probing G-protein coupled receptor (GPCR) signaling pathways or metalloprotease activity in cellular assays, particularly in studies where a defined oxime scaffold is required for downstream derivatization.

Synthetic Chemistry: Versatile Intermediate for Nitrile Oxide Cycloadditions and Oxime Ether Synthesis

The oxime functional group in 6-(4-Methylphenoxy)nicotinaldehyde oxime is a reactive handle for generating nitrile oxides in situ via oxidation, enabling [3+2] cycloaddition reactions to construct isoxazoline and isoxazole heterocycles . Additionally, the free oxime can be O-alkylated to produce a library of oxime ether derivatives with tunable physicochemical and biological properties, making it a strategic intermediate for diversity-oriented synthesis .

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